N-Allylheptadecafluorooctanesulphonamide
Description
N-Allylheptadecafluorooctanesulphonamide (CAS: 423-86-9; EC: 207-032-6) is a perfluorinated sulfonamide derivative characterized by a heptadecafluorooctyl chain and an allyl group (-CH₂CH=CH₂) attached to the sulfonamide nitrogen. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability, hydrophobicity, and resistance to degradation. This compound is primarily used in industrial applications, including surfactants, coatings, and firefighting foams, due to its ability to reduce surface tension and repel water/oil .
Properties
CAS No. |
423-86-9 |
|---|---|
Molecular Formula |
C11H6F17NO2S |
Molecular Weight |
539.21 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-prop-2-enyloctane-1-sulfonamide |
InChI |
InChI=1S/C11H6F17NO2S/c1-2-3-29-32(30,31)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2,29H,1,3H2 |
InChI Key |
QDPPBTYBIPLUFD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural Comparison of Selected Perfluorooctanesulphonamides
| Compound Name | CAS | Molecular Formula | Substituents on Nitrogen | Molar Mass (g/mol) |
|---|---|---|---|---|
| This compound | 423-86-9 | C₁₁H₅F₁₇NO₂S | Allyl (-CH₂CH=CH₂) | ~627 (estimated) |
| N-Ethyl perfluorooctylsulfonamide | 4151-50-2 | C₁₀H₆F₁₇NO₂S | Ethyl (-CH₂CH₃) | 613.2 |
| N-Allyl-N-ethylheptadecafluorooctanesulphonamide | N/A | C₁₃H₁₀F₁₇NO₂S | Allyl + Ethyl | 703.2 |
| N-Ethyl-N-(3-(trichlorosilyl)propyl) derivative | 67939-42-8 | C₁₃H₁₁Cl₃F₁₇NO₂SSi | Ethyl + Trichlorosilylpropyl | 702.71 |
Key Observations :
- Ethyl-substituted analogs (e.g., CAS 4151-50-2) exhibit higher thermal stability due to reduced steric hindrance and simpler alkyl chains . Trichlorosilylpropyl derivatives (e.g., CAS 67939-42-8) are tailored for surface adhesion in coatings and polymers, leveraging silicon-chlorine bonds for crosslinking .
Environmental and Toxicological Profiles
Table 2: Comparative Toxicity and Environmental Data
| Compound Name | Persistence (Half-life) | Bioaccumulation Potential | LD50 (Oral, Rat) | Regulatory Status |
|---|---|---|---|---|
| This compound | >5 years (estimated) | High (PFAS class) | Not available | Restricted under EU POPs |
| N-Ethyl perfluorooctylsulfonamide | >5 years | High | 500 mg/kg | EPA priority monitoring |
| MeFOSA (N-methyl analog) | >5 years | Moderate | 250 mg/kg | Listed under Stockholm Conv. |
Key Findings :
- Persistence: All perfluorooctanesulphonamides exhibit extreme environmental persistence due to strong C-F bonds.
- Toxicity : Ethyl and methyl analogs (e.g., MeFOSA) show moderate acute toxicity (LD50: 250–500 mg/kg), but this compound lacks specific data. The allyl group may introduce reactive metabolites, increasing chronic toxicity risks .
- Regulatory Trends : Ethyl and methyl derivatives are increasingly restricted under international treaties (e.g., Stockholm Convention), while allyl derivatives face scrutiny due to structural similarity .
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